molecular formula C21H23N3O4S B2831098 2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 955758-94-8

2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B2831098
CAS No.: 955758-94-8
M. Wt: 413.49
InChI Key: SDEBRCDOKTVEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a cyclopentathiazole ring, making it a subject of study for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and cyclopentathiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and thionyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as column chromatography and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide stands out due to its unique combination of the benzodioxole and cyclopentathiazole moieties, which confer distinct biological activities and reactivity profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-19(12-6-8-15-16(10-12)28-11-27-15)24-21-23-18-14(7-9-17(18)29-21)20(26)22-13-4-2-1-3-5-13/h6,8,10,13-14H,1-5,7,9,11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEBRCDOKTVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.